Abrocitinib (Standard)

Catalog No.
S005718
CAS No.
1622902-68-4
M.F
C14H21N5O2S
M. Wt
323.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abrocitinib (Standard)

CAS Number

1622902-68-4

Product Name

Abrocitinib (Standard)

IUPAC Name

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

InChI

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17)

InChI Key

IUEWXNHSKRWHDY-UHFFFAOYSA-N

Synonyms

PF-04965842; PF 04965842; PF04965842;;N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide

Canonical SMILES

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3

The exact mass of the compound Abrocitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Abrocitinib (CAS: 1622902-68-4) is an orally administered, small-molecule inhibitor of Janus kinase 1 (JAK1). As a second-generation JAK inhibitor, its development was driven by the need for greater selectivity for the JAK1 isoform over other members of the JAK family (JAK2, JAK3, TYK2). This selectivity is a primary differentiator, as JAK1 is a key mediator in the signaling pathways of multiple cytokines implicated in inflammatory and autoimmune conditions, particularly atopic dermatitis. The compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability and low aqueous solubility, which are critical considerations for experimental formulation and in vivo study design.

Research Fit

1
JAK1 pathway inhibition study fit
2
Isoform-selectivity assay context
3
Supports JAK-STAT signaling research

References

Direct substitution of Abrocitinib with other JAK inhibitors, such as the pan-JAK inhibitor Tofacitinib or even other JAK1-preferential compounds like Upadacitinib and Baricitinib, is ill-advised for research applications requiring precise pathway modulation. Each inhibitor possesses a distinct kinase selectivity profile, which dictates its off-target effects and influences experimental outcomes. For instance, the degree of JAK2 inhibition relative to JAK1 varies significantly among these compounds, impacting different sets of cytokine signaling pathways. This can lead to confounding results in cellular assays and altered safety or efficacy profiles in vivo. Furthermore, differences in physicochemical properties, such as solubility and permeability, necessitate specific formulation strategies for each compound to ensure consistent bioavailability and reproducible exposure levels in experimental models.

Substitution Risk

Isoform profile mismatch
Pan-JAK or JAK1/2 inhibitors may shift pathway interpretation; JAK2-linked hematologic endpoints require separate review.
Endpoint context may not transfer
Early pruritus response and real-world skin clearance outcomes are comparator-specific; cross-trial extrapolation may introduce bias.
Metabolite profile differs
CYP2C19/CYP2C9-dependent active moiety exposure may differ from other JAK inhibitors; exposure-model context requires validation.

High Kinase Selectivity: Potent JAK1 Inhibition with Minimal JAK2/JAK3 Activity

In cell-free biochemical assays, Abrocitinib demonstrates potent inhibition of JAK1 with an IC50 of 29 nM. Crucially, its inhibitory activity against other JAK isoforms is substantially lower, with a 28-fold higher IC50 for JAK2 (803 nM) and over a 340-fold higher IC50 for JAK3 (>10,000 nM). This selectivity profile is more pronounced for JAK3 than that of Upadacitinib (IC50 ≈ 2100 nM) and Baricitinib (IC50 > 400 nM), positioning Abrocitinib as a highly specific tool for interrogating JAK1-dependent signaling.

Evidence DimensionKinase Inhibition (IC50, nM)
Target Compound DataJAK1: 29 nM; JAK2: 803 nM; JAK3: >10,000 nM
Comparator Or BaselineUpadacitinib (JAK1: 45 nM; JAK2: 109 nM; JAK3: 2100 nM), Baricitinib (JAK1: 5.9 nM; JAK2: 5.7 nM; JAK3: >400 nM)
Quantified DifferenceAbrocitinib is 28x more selective for JAK1 over JAK2 and >340x more selective for JAK1 over JAK3.
ConditionsCell-free isolated enzyme biochemical assays.

This high degree of selectivity allows researchers to isolate the effects of JAK1 inhibition with greater confidence, reducing potential confounding variables from the inhibition of JAK2 (linked to hematopoiesis) or JAK3 (critical for lymphocyte development).

JAK1 Selectivity
Reported
28-fold selective for JAK1 over JAK2
Baricitinib: equipotent; Upadacitinib: 2.8-fold
Supports JAK1-pathway selectivity review
Biochemical assay context; cellular selectivity may vary

Physicochemical Profile: Defined Solubility and Permeability for Formulation

Abrocitinib is a Biopharmaceutics Classification System (BCS) Class II compound, defined by high permeability and low aqueous solubility. Its lipophilicity (logD at pH 7.4 = 1.9) contributes to its permeability characteristics. While its low aqueous solubility requires careful consideration, it is soluble in organic solvents such as DMSO, which is a common practice for preparing stock solutions for in vitro experiments. This defined physicochemical profile provides a clear starting point for developing formulations for both cell-based assays and in vivo studies, such as self-emulsifying drug delivery systems (SEDDS) or suspensions in vehicles like corn oil or CMC-Na solutions.

Evidence DimensionPhysicochemical Properties
Target Compound DataBCS Class II (High Permeability, Low Solubility); logD (pH 7.4) = 1.9; Soluble in DMSO
Comparator Or BaselineGeneral BCS Class II compounds which require enabling formulations for consistent exposure.
Quantified DifferenceNot applicable (class-level property).
ConditionsStandard physicochemical characterization.

Understanding that Abrocitinib is a BCS Class II compound allows buyers to anticipate formulation requirements, preventing experimental failures due to poor solubility and ensuring reproducible compound exposure across studies.

Early Itch Relief
Trial context
Superior to dupilumab at week 2 (PP-NRS4)
200 mg dose; JADE COMPARE trial
Reported pruritus endpoint difference
Endpoint-specific; 100 mg did not differ

Demonstrated In Vivo Activity and Oral Bioavailability

Abrocitinib demonstrates dose-responsive efficacy in preclinical models of inflammation, such as the rat adjuvant-induced arthritis model, where it significantly reduces paw swelling. Pharmacokinetic studies in rats show it has high oral bioavailability of 95.6% and a terminal half-life of 1.1 hours. In humans, the oral bioavailability is approximately 60% with rapid absorption, reaching maximum plasma concentrations within 1.5 hours. This well-characterized pharmacokinetic profile provides a reliable basis for designing in vivo experiments with oral dosing.

Evidence DimensionPharmacokinetics (Oral)
Target Compound DataRat Oral Bioavailability: 95.6%; Human Oral Bioavailability: ~60%
Comparator Or BaselineCompounds intended for oral administration in preclinical and clinical research.
Quantified DifferenceNot applicable (intrinsic property).
ConditionsIn vivo pharmacokinetic studies in rats and humans.

High and predictable oral bioavailability simplifies in vivo study design, reducing the need for more complex administration routes and ensuring consistent systemic exposure for pharmacodynamic and efficacy studies.

Real-World IGA 0/1
Data to verify
100% vs. 84.7% (upadacitinib)
At week 52; retrospective study
Real-world endpoint context
Imbalanced sample size (25 vs 104)
Switch from Dupilumab
Post hoc analysis
77% achieved EASI-75 at 12 weeks
After dupilumab non-response
Refractory model response context
JADE DARE/EXTEND post hoc; limited generalizability
PK & CYP Genotypes
Class-level
AUC increased ~43-45% in poor metabolizers
CYP2C19/CYP2C9 meta-analysis
Exposure-model context; inter-individual variability
Reported not clinically meaningful per source
EASI-75 at Week 12
Trial context
70.3% (200 mg) vs. 58.1% dupilumab
Placebo: 27.1%; JADE COMPARE
Endpoint response benchmark
Controlled trial; endpoint interpretation

Dissecting JAK1-Specific Signaling in Inflammatory Models

For research focused on isolating the specific contribution of the JAK1 pathway in immune cell function. Abrocitinib's high selectivity over JAK2 and JAK3 makes it a preferred tool for studies where minimizing off-target effects on hematopoietic or lymphocyte signaling is critical for unambiguous interpretation of results.

Preclinical Efficacy and PK/PD Studies Requiring Oral Dosing

In preclinical animal models of atopic dermatitis, psoriasis, or rheumatoid arthritis where oral administration is the intended clinical route. The compound's established high oral bioavailability and rapid absorption provide a reliable foundation for achieving consistent systemic exposure, making it suitable for dose-ranging efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Formulation Development for Poorly Soluble Compounds

As a reference standard in the development and validation of enabling formulation technologies, such as amorphous solid dispersions or lipid-based systems like SEDDS. Its well-defined BCS Class II properties make it an ideal model compound for researchers working to improve the oral delivery of poorly water-soluble drug candidates.

Comparative Profiling within the JAK Inhibitor Class

As a benchmark compound in head-to-head studies comparing the cellular potency, kinase selectivity, and downstream signaling effects of different JAK inhibitors. Its specific selectivity profile provides a clear point of comparison against pan-JAK inhibitors (e.g., Tofacitinib) or dual JAK1/2 inhibitors (e.g., Baricitinib).

Application Fit Matrix

Application
Selection Property
Validation Focus
Pruritus endpoint studies
Early itch response context
PP-NRS and time-course endpoints
JAK1-STAT signaling research
Isoform-selectivity profile
JAK1 vs. JAK2 cellular assay review
Real-world evidence studies
Pragmatic comparator dataset
Long-term effectiveness endpoints
Biologic-refractory model research
Switch-response evidence
EASI-75 after dupilumab failure

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.14159610 Da

Monoisotopic Mass

323.14159610 Da

Heavy Atom Count

22

Appearance

Solid powder

UNII

73SM5SF3OR

Drug Indication

Treatment of atopic dermatitis

Wikipedia

Abrocitinib

FDA Medication Guides

Cibinqo
Abrocitinib
TABLET; ORAL
PFIZER INC
01/14/2022

Use Classification

Human Drugs -> EU pediatric investigation plans

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